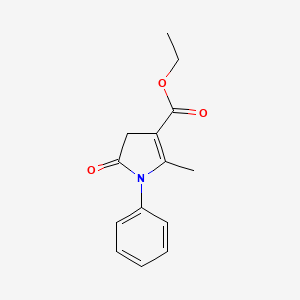

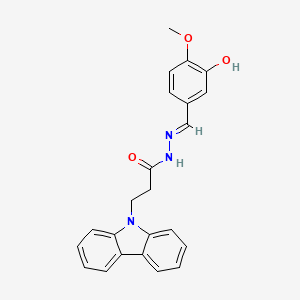

![molecular formula C12H14N2O4 B5602101 methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5602101.png)

methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate's synthesis involves multiple steps, starting from basic chemical precursors to the final compound. A noteworthy synthesis involves starting from L-aspartic acid, undergoing selective methylation, Boc-protection, acylation, reduction, and finally oxidation to yield the desired product with an overall yield of about 41% (Zhang Xingxian, 2012).

Molecular Structure Analysis

The molecular structure has been extensively studied using various spectroscopic and crystallographic techniques. The FT-IR, (1)H NMR, and X-ray diffraction studies confirm the structure of the compound. The crystal structure analysis shows the geometrical parameters and the stability of the molecule, which is influenced by hyper-conjugative interactions and charge delocalization. The HOMO and LUMO analysis indicates charge transfer within the molecule, and molecular electrostatic potential maps have been generated to visualize this aspect (Rahul Raju et al., 2015).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, demonstrating its reactivity and versatility. For instance, its derivatives have been shown to inhibit Placenta growth factor (PIGF-1), suggesting potential biological activities. The compound's reactivity has been further explored through molecular docking and vibrational, structural, and electronic studies, highlighting its potential in nonlinear optical materials and pharmaceuticals (K. Vanasundari et al., 2018).

Physical Properties Analysis

The compound's physical properties, such as melting point, solubility, and thermal stability, have been investigated using techniques like TGA and DTA. These studies have helped in understanding the material's behavior under various conditions and its applicability in different domains. For example, the thermal analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provides insights into its stability and decomposition temperature, crucial for its handling and storage (P. Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, have been analyzed through computational and experimental approaches. Studies involving FT-IR and FT-Raman spectroscopy, combined with DFT calculations, offer detailed insights into the vibrational modes, molecular interactions, and potential energy distributions within the molecule. These analyses provide a deep understanding of the compound's chemical behavior, facilitating its application in targeted research areas (S. Mary et al., 2017).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate derivatives have been synthesized and evaluated for their biological activities. For instance, the compound methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate was identified to possess potential inhibitory activity against DNA gyrase-ATPase, suggesting its utility in addressing bacterial resistance through the inhibition of DNA replication (Yurttaş, Evren, & Özkay, 2022).

Spectroscopic and Structural Investigations

Spectroscopic methods alongside theoretical calculations have been employed to investigate the structural, electronic, and optical properties of similar compounds. For example, studies involving 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid have shed light on its nonlinear optical properties and potential for biological activity, providing insights into its pharmacological significance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Molecular Docking Studies

Molecular docking studies have elucidated the interaction mechanisms of these compounds with biological targets, reinforcing their potential in drug design and development. Such studies reveal the inhibitory capacity of these compounds against critical enzymes or proteins, guiding the development of new therapeutic agents (Sheena Mary et al., 2017).

Synthetic Methodologies

Innovative synthetic methodologies for creating this compound and its derivatives have been developed. These methods emphasize the importance of this compound and its derivatives in synthesizing biologically active molecules. Techniques involving selective methylation, protection, acylation, and reduction steps highlight the compound's role as an intermediate in the synthesis of pharmaceuticals (Zhang Xingxian, 2012).

Chemical and Biological Properties

Investigations into the chemical and biological properties of this compound derivatives contribute to our understanding of their mechanisms of action, therapeutic potential, and chemical behavior in biological systems. This includes studies on their antioxidative properties, interaction with cellular components, and potential as intermediates in chemical syntheses (Naveen et al., 2021).

Propriétés

IUPAC Name |

methyl 4-(3-carbamoylanilino)-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-18-11(16)6-5-10(15)14-9-4-2-3-8(7-9)12(13)17/h2-4,7H,5-6H2,1H3,(H2,13,17)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFNFCHCYRRKEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC=CC(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

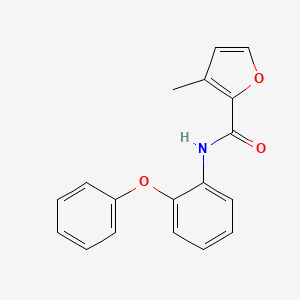

![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5602023.png)

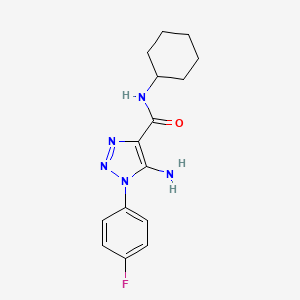

![2,6-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5602033.png)

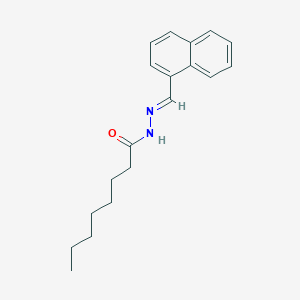

![(4-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5602046.png)

![4-nitrobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5602047.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5602059.png)

![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)

![4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5602077.png)

![4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5602129.png)